[2-(2,6-dimethoxyphenoxy)ethyl]dimethylamine oxalate
Overview
Description
[2-(2,6-dimethoxyphenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C14H21NO7 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.13180201 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Chemistry and Synthesis
Research in organic chemistry has explored the mechanisms and transformations of compounds related to "[2-(2,6-dimethoxyphenoxy)ethyl]dimethylamine oxalate." Studies have focused on the acidolysis of lignin model compounds, revealing insights into the bond cleavage processes. For instance, Yokoyama (2015) discussed the mechanism of β-O-4 bond cleavage during acidolysis of lignin model compounds, highlighting the different pathways depending on the presence of specific functional groups T. Yokoyama.
Environmental Science and Bioremediation
In the context of environmental science, research has investigated the natural attenuation of chlorinated ethenes in hyporheic zones, demonstrating the critical role of biogeochemical processes in mitigating contaminant fluxes to surface waters. Weatherill et al. (2018) provided a comprehensive review of the key biogeochemical processes involved in the transformation of contaminants in aquifer-river interfaces J. Weatherill et al..
Materials Science and Energy Storage
In the field of materials science, particularly focusing on energy storage, transition metal oxalates have garnered attention for their potential applications. A review by Yeoh et al. (2018) discussed the use of transition metal oxalates as energy storage materials, emphasizing their role in leveraging carbon dioxide for more sustainable energy storage solutions J. Yeoh, C. F. Armer, A. Lowe.
Properties
IUPAC Name |
2-(2,6-dimethoxyphenoxy)-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.C2H2O4/c1-13(2)8-9-16-12-10(14-3)6-5-7-11(12)15-4;3-1(4)2(5)6/h5-7H,8-9H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAPYBVPAFEOHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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